2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline
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Overview
Description
2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline is a chemical compound with the molecular formula C11H14N2O3S and a molecular weight of 254.31 g/mol . This compound is known for its unique structure, which includes an ethoxy group, a nitroethenyl group, and a methylsulfanyl group attached to an aniline ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline typically involves the reaction of 2-ethoxyaniline with a suitable nitroethenylating agent in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-catalyzed reactions involving nitro and sulfanyl groups.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the methylsulfanyl group can interact with thiol-containing enzymes and proteins. These interactions can lead to changes in enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]benzamide
- 2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]phenol
- 2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline derivatives
Uniqueness
This compound is unique due to the presence of both nitro and methylsulfanyl groups, which provide distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-ethoxy-N-[(E)-1-methylsulfanyl-2-nitroethenyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-3-16-10-7-5-4-6-9(10)12-11(17-2)8-13(14)15/h4-8,12H,3H2,1-2H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXHANQDPJNWJT-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=C[N+](=O)[O-])SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N/C(=C\[N+](=O)[O-])/SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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